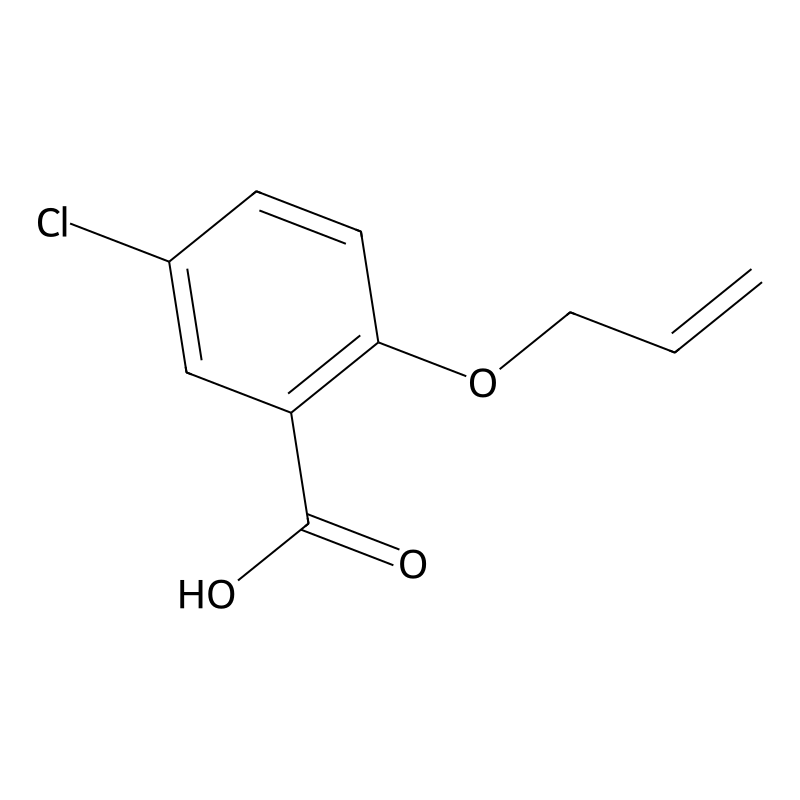

2-Allyloxy-5-chloro-benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of the carboxylic acid group (COOH) suggests 2-Allyloxy-5-chloro-benzoic acid could be a potential intermediate or precursor in organic synthesis. Carboxylic acids are versatile functional groups used in a wide range of reactions for creating more complex molecules .

Bioconjugation Chemistry

The allyl group (CH2-CH=CH2) is a common linker in bioconjugation chemistry, used to attach various biomolecules together. It is stable in aqueous environments and can undergo controlled cleavage reactions . 2-Allyloxy-5-chloro-benzoic acid could potentially be used as a building block for attaching biomolecules to other structures due to the presence of both the allyl group and the carboxylic acid group.

Material Science Applications

Aromatic carboxylic acids, like 2-Allyloxy-5-chloro-benzoic acid, can serve as components in the design of new functional materials. Their rigid structure and chemical functionality can be exploited to create polymers, liquid crystals, or other materials with specific properties .

2-Allyloxy-5-chloro-benzoic acid is an organic compound with the molecular formula C₁₀H₉ClO₃. It features a benzoic acid structure where a chloro group is positioned at the 5th carbon and an allyloxy group is attached at the 2nd carbon. This compound is notable for its unique structural characteristics, which influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

- Acid-Base Reactions: As a carboxylic acid, it can dissociate to form carboxylate ions in basic conditions.

- Esterification: It can react with alcohols to form esters when treated with acid catalysts.

- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to diverse derivatives.

- Claisen Rearrangement: The allyloxy group can participate in rearrangements, such as the Claisen rearrangement, yielding new compounds with altered structures .

The biological activity of 2-Allyloxy-5-chloro-benzoic acid has been explored in various studies. Its derivatives often exhibit antimicrobial and antifungal properties, making them of interest in pharmacology. Compounds with similar structures have shown potential as anti-inflammatory agents and inhibitors of certain enzymes, indicating that 2-Allyloxy-5-chloro-benzoic acid may also possess such activities .

The synthesis of 2-Allyloxy-5-chloro-benzoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.

- Allylation: The introduction of the allyloxy group can be achieved through nucleophilic substitution reactions, where an allyl halide reacts with a suitable benzoic acid derivative in the presence of a base.

- Chlorination: The chloro group can be introduced via electrophilic aromatic substitution or by treating the compound with chlorinating agents such as thionyl chloride or phosphorus pentachloride .

2-Allyloxy-5-chloro-benzoic acid has various applications, including:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Agricultural Chemicals: Its derivatives may have potential uses as herbicides or fungicides.

- Material Science: It can be utilized in the development of polymers and other materials due to its reactive functional groups .

Several compounds share structural similarities with 2-Allyloxy-5-chloro-benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-methylbenzoic acid | Methyl group at the 5th position | Exhibits different solubility properties |

| 4-Allyloxybenzoic acid | Allyloxy group at the 4th position | Potential for different biological activity |

| 3-Chloro-4-hydroxybenzoic acid | Hydroxyl group at the 4th position | Known for its antioxidant properties |

| 2-Methoxy-5-chlorobenzoic acid | Methoxy group instead of allyloxy | Different reactivity in synthesis |

The uniqueness of 2-Allyloxy-5-chloro-benzoic acid lies in its specific combination of functional groups that may confer distinct biological activities and reactivity patterns compared to these similar compounds .